N-(2-isopropyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide
Overview
Description
N-(2-isopropyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
One study details the synthesis of new 2-amino-1,3,4-oxadiazole derivatives through the reaction of phenyl acetic acid derivatives, which includes structures akin to N-(2-isopropyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide. These derivatives were tested for their antibacterial activity against Salmonella typhi, showing significant activity for certain compounds. This highlights the compound's relevance in designing antibacterial agents (Eid E. Salama, 2020).
Chemoselective Acetylation for Antimalarial Drugs
Research into the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, employed Novozym 435 as a catalyst. This process optimization study highlights the potential of utilizing similar chemical structures in the development of antimalarial drugs, underscoring the importance of efficient synthesis methods (Deepali B Magadum & G. Yadav, 2018).
Photocatalytic Degradation Studies
Another area of application is in the study of photocatalytic degradation of pharmaceutical compounds, where similar acetamide structures are investigated for their degradation under UV and sunlight irradiation. This research has implications for environmental science, particularly in the degradation of persistent organic pollutants (N. Jallouli et al., 2017).
Properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13(2)17-6-4-5-14(3)19(17)20-18(22)12-25-11-15-7-9-16(10-8-15)21(23)24/h4-10,13H,11-12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQUPWQUWOTFNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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